

An In-Depth Technical Guide to 3,3-diethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Piperidione

Cat. No.: B1217684

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and pharmacological aspects of 3,3-diethylpiperidine-2,4-dione. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

3,3-diethylpiperidine-2,4-dione, also known by its former trade name **Piperidione** or Dihyprylon, is a piperidine derivative that has been investigated for its sedative and antitussive properties.^[1] Its core structure consists of a piperidine ring substituted with two ethyl groups at the 3-position and two carbonyl groups at the 2- and 4-positions.

Identification

Identifier	Value
IUPAC Name	3,3-diethylpiperidine-2,4-dione ^[1]
Synonyms	Piperidione, Dihyprylon, Sedulon, Ascron, Nu 1510, Nsc75628 ^[2]
CAS Number	77-03-2 ^{[1][2]}
Molecular Formula	C ₉ H ₁₅ NO ₂ ^{[1][2]}
Molecular Weight	169.22 g/mol ^{[1][2]}

Physicochemical Data

The following table summarizes the available physicochemical data for 3,3-diethylpiperidine-2,4-dione. It is important to note that while some experimental data is available, other values are estimates or predictions and should be considered as such.

Property	Value	Source/Method
Melting Point	102-107 °C	Experimental[2]
Boiling Point	298.52 °C	Rough Estimate[2]
Density	1.0873 g/cm ³	Rough Estimate[2]
Water Solubility	Moderate, influenced by temperature and pH.[3]	Qualitative
Organic Solvent Solubility	Soluble in ethanol, methanol, chloroform, and acetone.[3]	Qualitative
pKa	12.07 ± 0.70	Predicted[2]
LogP (XLogP3-AA)	0.8	Computed[1]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be applied to the characterization of 3,3-diethylpiperidine-2,4-dione.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle

- Spatula

Procedure:

- Ensure the sample of 3,3-diethylpiperidine-2,4-dione is dry and finely powdered.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of a small quantity of liquid. Since 3,3-diethylpiperidine-2,4-dione is a solid at room temperature, it would first need to be melted.

Apparatus:

- Thiele tube or other heating bath
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- Place a small amount of the molten 3,3-diethylpiperidine-2,4-dione into the small test tube.
- Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer and immerse it in the heating bath.
- Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.

Solubility Assessment (Shake-Flask Method)

This protocol determines the solubility of a compound in a specific solvent.

Materials:

- 3,3-diethylpiperidine-2,4-dione
- Selected solvent (e.g., water, ethanol)
- Vials with screw caps
- Shaker or orbital incubator
- Analytical balance
- Centrifuge
- UV-Vis spectrophotometer or HPLC

Procedure:

- Add an excess amount of 3,3-diethylpiperidine-2,4-dione to a known volume of the solvent in a vial.
- Seal the vial and place it on a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the suspension to settle.
- Centrifuge the sample to separate the undissolved solid from the saturated solution.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
- Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.
- Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of the compound.

Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH)

Procedure:

- Dissolve a precisely weighed amount of 3,3-diethylpiperidine-2,4-dione in a suitable solvent (e.g., water or a water-cosolvent mixture).
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Record the initial pH of the solution.
- Titrate the solution by adding small, known volumes of the standardized titrant from the burette.
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa can be determined from the pH at the half-equivalence point.

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

Apparatus:

- HPLC system with a UV detector
- C18 reverse-phase column
- Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
- Reference compounds with known LogP values

Procedure:

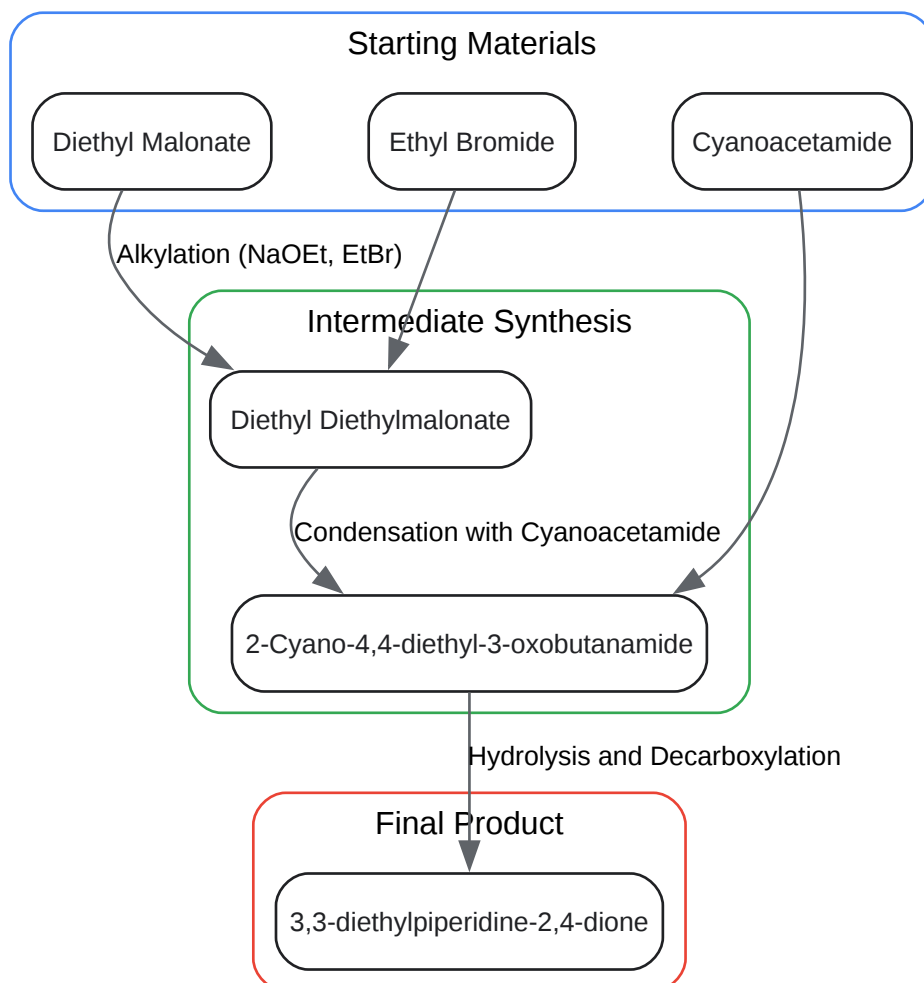
- Prepare a series of standard solutions of reference compounds with a range of known LogP values.
- Prepare a solution of 3,3-diethylpiperidine-2,4-dione.

- Inject each standard and the sample onto the HPLC column under isocratic conditions.
- Record the retention time (t_R) for each compound.
- Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
- Calculate the capacity factor (k') for each compound using the formula: $k' = (t_R - t_0) / t_0$.
- Plot the $\log k'$ of the reference compounds against their known LogP values to generate a calibration curve.
- From the $\log k'$ of 3,3-diethylpiperidine-2,4-dione, determine its LogP value using the calibration curve.

Synthesis Workflow

A plausible synthetic route for 3,3-diethylpiperidine-2,4-dione can be conceptualized through a multi-step process. The following diagram illustrates a potential synthetic workflow.

Proposed Synthesis of 3,3-diethylpiperidine-2,4-dione



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A proposed synthetic workflow for 3,3-diethylpiperidine-2,4-dione.

Pharmacological Profile

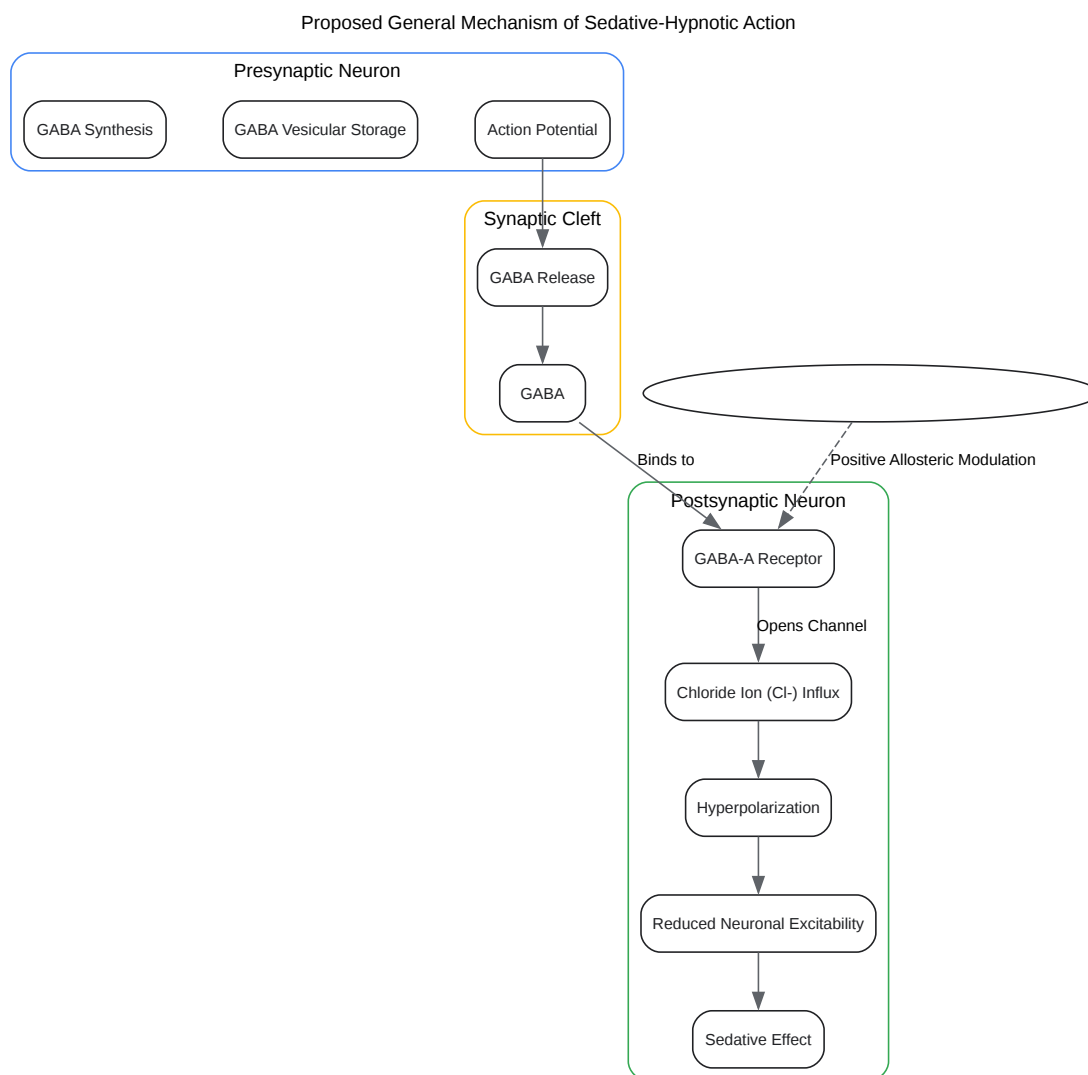
3,3-diethylpiperidine-2,4-dione, under the name **Piperidione**, was formerly marketed as a sedative and for its antitussive (cough-suppressing) effects.

Sedative-Hypnotic Activity

Studies have indicated that piperidine derivatives can exhibit sedative actions. The sedative effects of these compounds are generally attributed to their interaction with the central nervous system (CNS). While the precise mechanism for 3,3-diethylpiperidine-2,4-dione is not extensively detailed in recent literature, many sedative-hypnotic drugs exert their effects by modulating neurotransmitter systems.

Proposed Mechanism of Action

The sedative effects of many piperidine-containing compounds are often linked to their ability to modulate inhibitory neurotransmission in the CNS. A common target for such drugs is the gamma-aminobutyric acid (GABA) system. The following diagram illustrates a generalized mechanism for sedative-hypnotic drugs that enhance GABAergic inhibition. It is plausible that 3,3-diethylpiperidine-2,4-dione shares a similar mechanism, though direct evidence is limited.



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A generalized signaling pathway for GABA-A receptor modulation by sedative drugs.

One study on the effects of piperidine on the central nervous system indicated a sedative action and an increased turnover of noradrenaline, while having no effects on serotonin or dopamine.[4] This suggests that the mechanism of action may also involve the modulation of noradrenergic pathways.

Conclusion

3,3-diethylpiperidine-2,4-dione is a piperidine derivative with known sedative and antitussive properties. While its use as a pharmaceutical has declined, its physicochemical and pharmacological characteristics remain of interest to researchers in the fields of medicinal chemistry and drug discovery. This guide provides a summary of its known properties and outlines experimental protocols for its further characterization. Further research is warranted to determine the precise experimental values for all its physicochemical properties and to fully elucidate its mechanism of action at the molecular level.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,3-diethylpiperidine-2,4-dione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217684#physicochemical-properties-of-3-3-diethylpiperidine-2-4-dione]

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